Selective Inhibition of Human MAO-B vs. Human MAO-A
The target compound demonstrates selective inhibition of the human monoamine oxidase B (MAO-B) enzyme isoform over the MAO-A isoform. It inhibits human recombinant MAO-B with an IC50 of 2.1 μM (2100 nM), while its inhibitory activity against human recombinant MAO-A is significantly more potent with an IC50 of 6 nM [1]. This is a reversal of the typical selectivity profile observed in other phenylisoxazole derivatives, such as compound 6c from Agrawal et al., which exhibits potent MAO-B inhibition but no MAO-A activity [2].
| Evidence Dimension | In vitro Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | MAO-B: 2100 nM; MAO-A: 6 nM |
| Comparator Or Baseline | Compound 6c (N'-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide): MAO-B IC50 in nanomolar range; MAO-A: No inhibition [2] |
| Quantified Difference | Target compound is ~350-fold more potent on MAO-A than on MAO-B; comparator shows exclusive MAO-B activity. |
| Conditions | Human recombinant MAO-A and MAO-B expressed in Sf9 cells, assessed via hydrogen peroxide production after 1 hr incubation. |
Why This Matters
This unique selectivity profile (high MAO-A potency, moderate MAO-B) distinguishes the compound for specific neuroscience research applications where dual or differential MAO inhibition is of interest, in contrast to selective MAO-B inhibitors.
- [1] BindingDB. BDBM50075964 (CHEMBL3415802). Affinity Data: IC50 for Human MAO-B and MAO-A. View Source
- [2] Agrawal N, et al. Synthesis, monoamine oxidase inhibitory activity and computational study of novel isoxazole derivatives as potential antiparkinson agents. Comput Biol Chem. 2019;78:260-271. View Source
